5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione
Overview
Description
“5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione” is a complex organic compound. It likely contains a fluorinated ethyl group and an oxazolidine-2,4-dione group . Fluoroethyl is an organofluorine functional group in chemistry . Oxazolidine-2,4-dione is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione” were not found, fluorinated compounds are often synthesized using various methods . For instance, 2-Fluoroethanol was synthesized by treating 2-chloroethanol with potassium fluoride . Another example is the synthesis of 1,2,3-triazole derivatives of tolbutamide .
Molecular Structure Analysis
The molecular structure of “5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione” would likely be complex due to the presence of multiple functional groups . The fluorinated ethyl group would contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions . For instance, 2-fluoroethanol undergoes dehydrofluorination, giving acetaldehyde .
Physical And Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties . For instance, 2-Fluoroethanol is a colorless liquid and was once used as a pesticide .
Scientific Research Applications
Tissue pH Indicators : Maeda et al. (1989) synthesized 5-fluoroalkyl-5-methyloxazolidine-2,4-diones, including 5-(2′-fluoroethyl)-5-methyloxazolidine-2,4-dione, as potential indicators of tissue pH. This was achieved through fluorinative dehydroxylation and displacement reactions with fluoride ion. The study highlights their application in tracking tissue pH changes (Maeda, Tatsuki, Fukumura, & Kojima, 1989).
Antiviral Activity : Griengl et al. (1987) explored the synthesis of 5-(2-fluoroethyl)-2'-deoxyuridine and its analogs, demonstrating significant antiviral activity against herpes simplex virus and varicella-zoster virus. This research underscores the compound's potential in antiviral therapies (Griengl, Wanek, Schwarz, Streicher, Rosenwirth, & De Clercq, 1987).
Synthesis and Applications in α-Hydroxyamides : Merino et al. (2010) reported a versatile synthesis approach for 1,3-oxazolidine-2,4-diones, including 5-(2-fluoroethyl)-5-methyloxazolidine-2,4-dione, which can be used in the preparation of α-hydroxyamides. This research contributes to the field of synthetic organic chemistry (Merino, Santoyo, Montiel, Jiménez-Vázquez, Zepeda, & Tamariz, 2010).
Anticonvulsive Action : Everett and Richards (1944) investigated the anticonvulsive action of 3,5,5-trimethyloxazolidine-2,4-dione in comparison to other compounds, demonstrating its efficacy against convulsions produced by drugs and electrical shock. This study contributes to understanding the therapeutic potential of oxazolidine derivatives in treating convulsions (Everett & Richards, 1944).
Anticancer Activity : Kumar and Sharma (2022) explored the synthesis and anticancer activity of N-substituted indole derivatives, including compounds derived from thiazolidine-2,4-dione. This research indicates the potential use of these compounds in cancer treatments (Kumar & Sharma, 2022).
Safety And Hazards
Future Directions
The use of fluorinated compounds in various fields, including medicine and materials science, is a topic of ongoing research . Future research may focus on developing safer and more efficient synthesis methods, exploring new applications, and understanding the environmental impact of these compounds .
properties
IUPAC Name |
5-(2-fluoroethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO3/c1-6(2-3-7)4(9)8-5(10)11-6/h2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWGWPOAKCEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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